(R)-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl
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Overview
Description
®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl typically involves the following steps:
Formation of Prop-2-EN-1-amine: This involves the formation of the prop-2-EN-1-amine chain and its attachment to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Catalytic Reactions: Using catalysts to speed up the reaction.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-6-chlorophenyl)prop-2-EN-1-amine hcl: Similar structure but with a chlorine atom instead of fluorine.
®-1-(2-Bromo-6-methylphenyl)prop-2-EN-1-amine hcl: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in ®-1-(2-Bromo-6-fluorophenyl)prop-2-EN-1-amine hcl makes it unique compared to other similar compounds. These atoms can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrClFN |
---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h2-5,8H,1,12H2;1H/t8-;/m1./s1 |
InChI Key |
AKXKNTSRDFRCLQ-DDWIOCJRSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
C=CC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
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